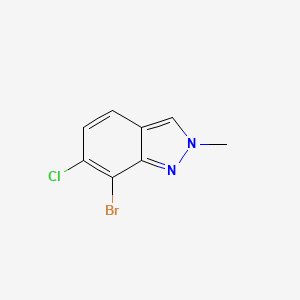
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and a trifluoromethanesulfonate group at the 5th position of the indole ring.
Métodos De Preparación
The synthesis of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the trifluoromethanesulfonate group can influence its solubility and reactivity.
Comparación Con Compuestos Similares
Similar compounds to 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate include other indole derivatives with different substituents, such as:
7-fluoro-2-methyl-1h-indole: Lacks the trifluoromethanesulfonate group, which affects its reactivity and applications.
2-methyl-1h-indol-5-yl trifluoromethanesulfonate: Lacks the fluorine atom, which can influence its biological activity and chemical properties.
7-chloro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate: Substitutes chlorine for fluorine, which can alter its electronic properties and reactivity.
The uniqueness of 7-fluoro-2-methyl-1h-indol-5-yl trifluoromethanesulfonate lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
837392-57-1 |
|---|---|
Fórmula molecular |
C10H7F4NO3S |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F4NO3S/c1-5-2-6-3-7(4-8(11)9(6)15-5)18-19(16,17)10(12,13)14/h2-4,15H,1H3 |
Clave InChI |
IRVCJKWLQKWPPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2N1)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)


![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)

![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)




